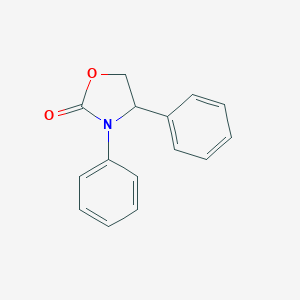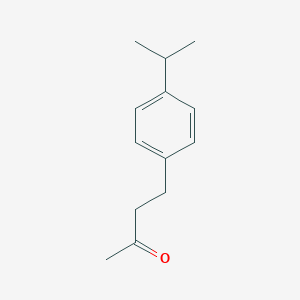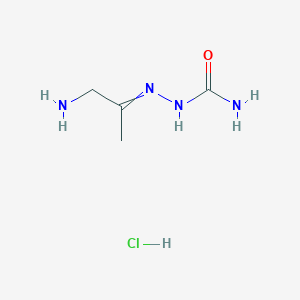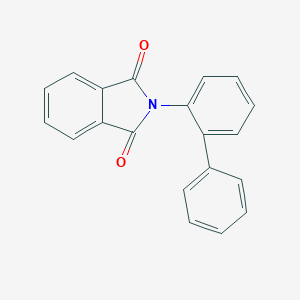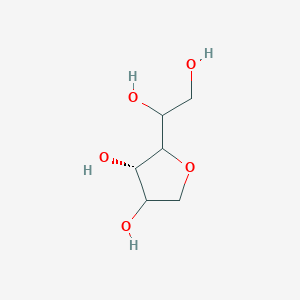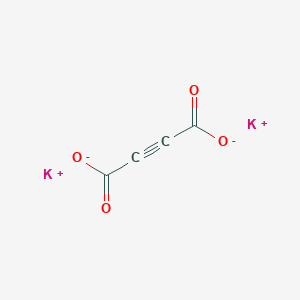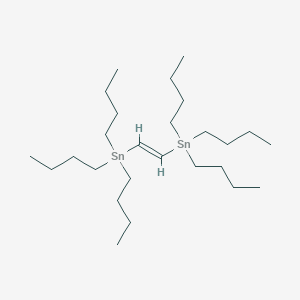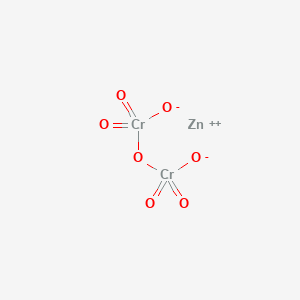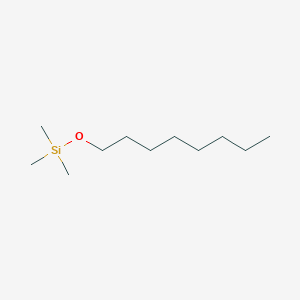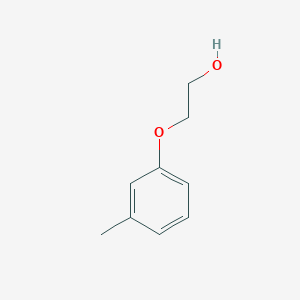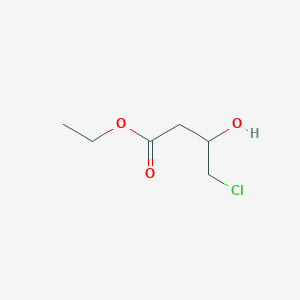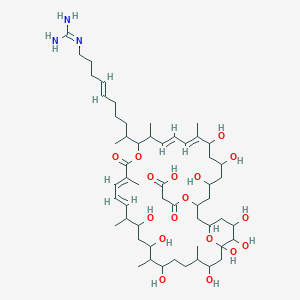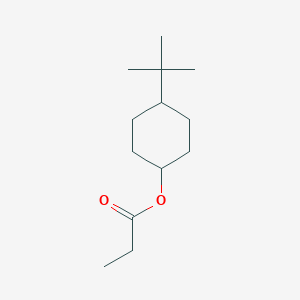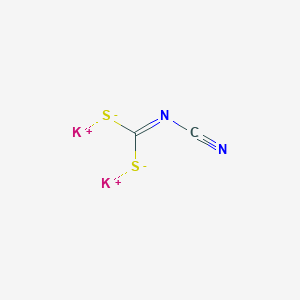
Carbamodithioic acid, cyano-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, cyano-, dipotassium salt is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of dithiocarbamate, which is a class of organic compounds that contain a functional group consisting of two sulfur atoms and one carbon atom. Carbamodithioic acid, cyano-, dipotassium salt is used in various scientific research applications due to its ability to form stable complexes with metal ions, which makes it an important ligand in coordination chemistry.
作用機序
The mechanism of action of carbamodithioic acid, cyano-, dipotassium salt involves its ability to form stable complexes with metal ions. This compound acts as a bidentate ligand, which means that it can bind to metal ions using two donor atoms. The resulting complex is stabilized by the coordination bonds between the ligand and the metal ion.
生化学的および生理学的効果
Carbamodithioic acid, cyano-, dipotassium salt has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
実験室実験の利点と制限
One of the main advantages of using carbamodithioic acid, cyano-, dipotassium salt in lab experiments is its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is used in various fields of research. However, one of the limitations of using this compound is its toxicity. Studies have shown that carbamodithioic acid, cyano-, dipotassium salt can be toxic to living organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving carbamodithioic acid, cyano-, dipotassium salt. One area of research is the development of new ligands that can form stable complexes with metal ions. Another area of research is the study of the toxicity of this compound and its effects on living organisms. Additionally, there is a need for more research on the potential applications of carbamodithioic acid, cyano-, dipotassium salt in materials science and nanotechnology.
合成法
The synthesis of carbamodithioic acid, cyano-, dipotassium salt involves the reaction between potassium cyanide and carbon disulfide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
科学的研究の応用
Carbamodithioic acid, cyano-, dipotassium salt has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules. This compound is used in various fields of research such as biochemistry, pharmacology, and materials science.
特性
CAS番号 |
13145-41-0 |
|---|---|
製品名 |
Carbamodithioic acid, cyano-, dipotassium salt |
分子式 |
C2K2N2S2 |
分子量 |
194.37 g/mol |
IUPAC名 |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
InChIキー |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
正規SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
その他のCAS番号 |
13145-41-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



